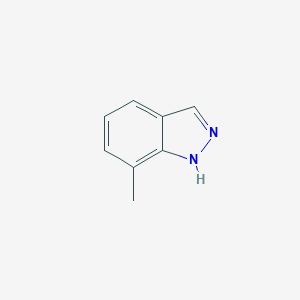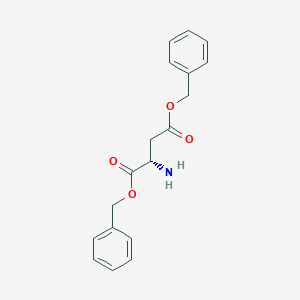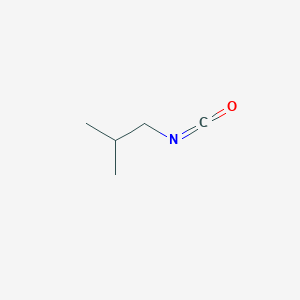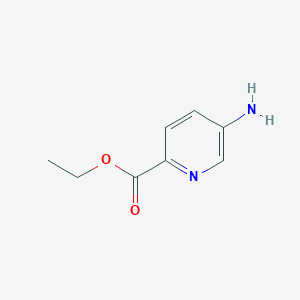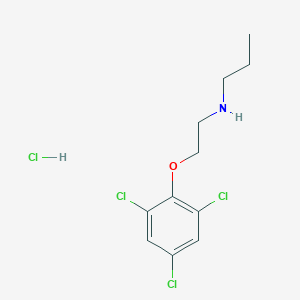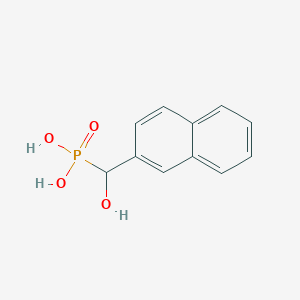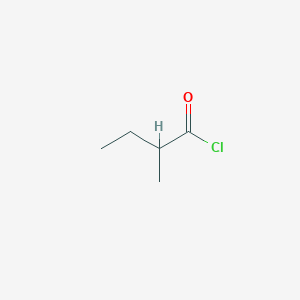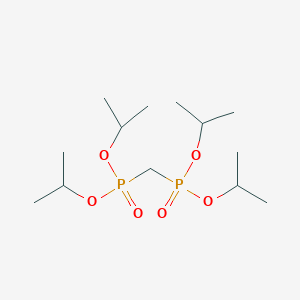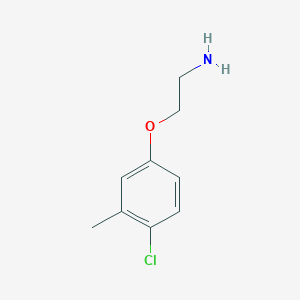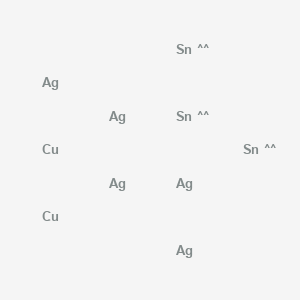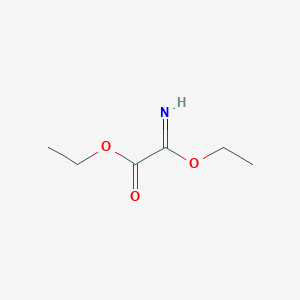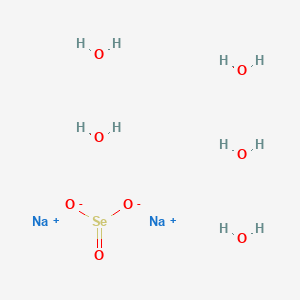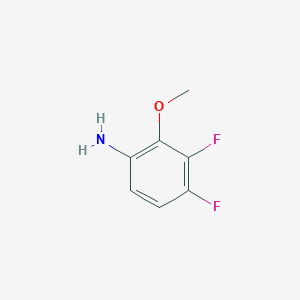![molecular formula C14H14N4O4 B046167 Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- CAS No. 115705-61-8](/img/structure/B46167.png)
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
科学研究应用
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Furthermore, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The exact mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is not fully understood. However, several studies have suggested that this compound may exert its biological activity through the inhibition of specific enzymes and signaling pathways. For example, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
生化和生理效应
The biochemical and physiological effects of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- are dependent on the specific biological activity being studied. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacterial and fungal cells, Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to disrupt cell membrane integrity, leading to cell death. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One of the main advantages of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is its broad range of biological activities, making it a potential candidate for the development of new therapeutics. In addition, the synthesis method for this compound is relatively straightforward, making it easily accessible for research purposes. However, one of the limitations of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-. One direction is the development of new derivatives of this compound with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- in more detail, which could lead to the identification of new targets for drug development. Finally, the potential use of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- in combination with other therapeutics for the treatment of various diseases should also be explored.
合成方法
The synthesis of Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- can be achieved through a multi-step process involving the condensation of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate, followed by cyclization and oxidation reactions. This method has been reported in several research articles and has been found to yield high purity and good yields of the compound.
属性
CAS 编号 |
115705-61-8 |
|---|---|
产品名称 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC 名称 |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3 |
InChI 键 |
SKGHYOKFLRZJSR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
规范 SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C |
同义词 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
